molecular formula C11H26Cl2N2 B6276048 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 878-74-0

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B6276048
CAS No.: 878-74-0
M. Wt: 257.2
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Description

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structural features, which include a piperidine ring with four methyl groups at the 2 and 6 positions, making it a highly sterically hindered amine. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is a hindered secondary amine.

    Alkylation: The piperidine derivative undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, under basic conditions to form the corresponding N-alkylated product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2,2,6,6-tetramethylpiperidine are reacted with ethyl bromide in the presence of a base like sodium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or distillation.

    Salt Formation: The purified amine is then converted to its dihydrochloride salt by bubbling hydrogen chloride gas through the solution.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly with alkyl halides.

    Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Oxone as an oxidant.

    Substitution: Alkyl halides under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

    Oxidation: Hydroxylamines.

    Substitution: N-alkylated piperidine derivatives.

    Reduction: Secondary amines.

Scientific Research Applications

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including allylated tertiary amines and propargylamines.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups influences its binding affinity and selectivity. The compound can act as a nucleophile in substitution reactions and as a base in deprotonation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to the compound, used as a hindered base.

    Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.

    (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical (TEMPO): A stable free radical used in oxidation reactions.

Uniqueness

2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of steric hindrance and reactivity. The presence of the tetramethylpiperidine moiety provides both stability and selectivity in reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

878-74-0

Molecular Formula

C11H26Cl2N2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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